4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Description
Historical Development of Thiazolidinone Chemistry
The discovery of thiazolidinones dates to the early 20th century, with Kallenberg’s 1923 synthesis of 2,4-thiazolidinedione (TZD) via carbonyl sulfide and α-halogenated carboxylic acids. This work laid the foundation for structural diversification, particularly through:
- Cyclization strategies : Early methods involved thiourea derivatives reacting with α-halocarbonyl compounds to form thiazolidinone rings. For example, N-methylglycine amide and carbon disulfide yield 2-thio-3-methyl-5-thiazolidinone derivatives under acidic conditions.
- Substituent engineering : By the 1960s, researchers recognized that aryl/alkyl groups at the 3-, 4-, and 5-positions modulate bioactivity. Electron-withdrawing groups (e.g., halogens) improved receptor binding, while lipophilic substituents enhanced membrane permeability.
Emergence of Benzamide-Thiazolidinone Hybrids
Benzamide-thiazolidinone hybrids combine the planar aromaticity of benzamides with the heterocyclic reactivity of thiazolidinones. Key advancements include:
- Structural synergy : The benzamide group introduces hydrogen-bonding capacity via its amide linkage, while the thiazolidinone’s sulfur and nitrogen atoms facilitate interactions with biological targets like PPAR-γ and DNA gyrase.
- Synthetic methodologies : Hybrids are typically synthesized via:
For 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide , the 4-tert-butyl group confers steric bulk, potentially improving binding pocket occupancy in enzymatic targets. The 2-sulfanylidene moiety enhances electron delocalization, which may influence redox-mediated mechanisms.
Academic Significance of this compound
This compound exemplifies modern hybrid design principles:
- Electronic modulation : The electron-deficient thiazolidinone core and electron-rich tert-butylbenzamide create a push-pull system, altering charge distribution across the molecule.
- Conformational rigidity : The tert-butyl group restricts rotation around the benzamide-thiazolidinone bond, potentially favoring bioactive conformations.
| Table 2: Key Structural Features and Hypothesized Roles | |
|---|---|
| 4-tert-Butyl group | Enhances lipophilicity and target affinity |
| 2-Sulfanylidene moiety | Participates in disulfide bond formation with cysteine residues |
| Benzamide linkage | Mediates hydrogen bonding with kinase ATP pockets |
Recent studies highlight its potential in:
Current Research Landscape and Key Academic Contributors
The field is dominated by interdisciplinary teams focusing on:
- Targeted drug delivery : Nanoparticle-encapsulated thiazolidinones to improve bioavailability.
- Computational design : Molecular dynamics simulations to predict hybrid-target interactions.
Prominent research groups :
- Liu et al. : Pioneered 3,5-disubstituted thiazolidinones with antiproliferative activity against U937 cells.
- Abdellatif et al. : Developed anti-inflammatory 2-(substituted-phenyl)thiazol-2-ylimino-thiazolidin-4-ones.
- Choi et al. : Explored PPAR-γ agonists with IC~50~ values correlating with substituent electronics.
Ongoing challenges :
Properties
IUPAC Name |
4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-14(2,3)10-6-4-9(5-7-10)12(18)15-16-11(17)8-20-13(16)19/h4-7H,8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMMKGOHXSIYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C(=O)CSC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330921 | |
| Record name | 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658065 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
356569-52-3 | |
| Record name | 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide typically involves the cyclization of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. This reaction is carried out in water, which serves as an optimal reaction medium due to its alignment with green chemistry principles. The reaction conditions are mild, and the yields are nearly quantitative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of water as a solvent is advantageous for industrial applications due to its safety and environmental benefits. The process involves the careful control of reaction parameters to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanylidene (C=S) and carbonyl (C=O) groups in the thiazolidinone ring facilitate nucleophilic substitution. Key observations include:
-
Thione-Thiol Tautomerism : The sulfanylidene group undergoes tautomerism, forming a reactive thiolate intermediate under basic conditions. This intermediate participates in alkylation reactions (e.g., with methyl iodide or benzyl chloride) to form thioether derivatives .
-
Ring-Opening Reactions : Reaction with primary amines (e.g., n-butylamine) at elevated temperatures cleaves the thiazolidinone ring, yielding substituted thiourea intermediates .
Example :
Cyclization Reactions
The compound serves as a precursor for heterocyclic synthesis:
-
Formation of Furan-Rhodanine Conjugates : In the presence of furan-2-carbaldehyde, the thiazolidinone undergoes Knoevenagel condensation at the active methylene group (C5), forming (5Z)-5-(furan-2-ylmethylene) derivatives. This reaction is catalyzed by piperidine in ethanol under reflux .
-
Intramolecular Cyclization : Under acidic conditions, the benzamide group can cyclize with the thiazolidinone ring to form tricyclic structures .
Conditions :
| Reaction Type | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Knoevenagel Condensation | Piperidine/EtOH | Reflux | 60–75 |
| Intramolecular Cyclization | H₂SO₄/CH₃CN | 80°C | 50–65 |
Oxidation and Reduction
The sulfanylidene group exhibits redox activity:
-
Oxidation : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) converts the thione (C=S) to a sulfoxide (C-SO) or sulfone (C-SO₂).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=S bond to C-SH, forming a thiol derivative.
Mechanistic Pathway :
Michael Addition Reactions
The α,β-unsaturated carbonyl system in Knoevenagel adducts acts as a Michael acceptor. Nucleophiles such as amines or thiols add to the β-position, forming branched derivatives .
Example :
Biological Interaction-Driven Modifications
The compound reacts with biological targets via:
-
Thiol-Disulfide Exchange : The sulfanylidene group forms disulfide bonds with cysteine residues in enzymes (e.g., kinases), inhibiting activity .
-
Chelation of Metal Ions : The thione sulfur and carbonyl oxygen coordinate with Zn²⁺ or Fe³⁺ in metalloenzymes, altering their function .
Comparative Reactivity with Analogues
The reactivity profile aligns with structurally related thiazolidinones but differs due to the 4-tert-butylbenzamide group:
Scientific Research Applications
Biological Activities
Research indicates that 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide exhibits several promising biological activities, including:
-
Antimicrobial Properties :
- Studies have shown that compounds similar to this compound demonstrate significant antimicrobial activity against various strains of bacteria and fungi. For instance, derivatives of thiazolidinone have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing selective inhibition of microbial growth .
- Antioxidant Activity :
- Potential Anti-cancer Effects :
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiazolidinone precursors with benzoyl chloride or similar reagents under controlled conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including this compound. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as an antimicrobial agent .
Case Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to assess the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. The results demonstrated a significant reduction in radical concentration, indicating strong antioxidant activity .
Applications in Drug Development
The diverse biological activities exhibited by this compound make it a candidate for further development in drug formulation:
- Pharmaceuticals : Its potential as an antimicrobial and antioxidant agent positions it well for incorporation into therapeutic formulations targeting infections and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the p53 pathway, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 4-methylphenyl group in N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide (MW 320.39) correlates with potent antiproliferative effects in renal cancer cells (769-P), inducing G1 cell cycle arrest and apoptosis .
Synthetic Accessibility :
- Similar compounds (e.g., ) are synthesized via condensation reactions between substituted benzaldehydes and thiosemicarbazides, followed by cyclization. Yields typically range from 80–89%, with melting points between 158–217°C .
Safety Profile: While explicit toxicity data for the target compound is unavailable, structurally related benzamides (e.g., 4-tert-butyl-N-(quinolin-8-yl)benzamide) exhibit GHS Category 4 acute toxicity (oral, dermal, inhalation), necessitating handling precautions .
Mechanistic and Functional Comparisons
- Antitumor Activity : The benzamide moiety is critical for apoptosis induction, as seen in N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide . The tert-butyl group may stabilize interactions with hydrophobic pockets in target proteins, enhancing potency.
- Enzyme Inhibition: Thiazolidinones with sulfonyl groups (e.g., 4-methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide) demonstrate fungicidal activity, suggesting the target compound’s sulfanylidene group could confer similar properties .
Computational and Structural Insights
- Collision Cross-Section (CCS) : Analogs like CID 1521944 (4-methyl-N-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-...]) have predicted CCS values of ~210 Ų, indicative of compact conformations. The tert-butyl group may increase steric hindrance, altering binding kinetics .
Biological Activity
4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a synthetic compound belonging to the thiazolidinone class, characterized by its unique structural features, including a thiazolidinone ring and a benzamide moiety. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial, antifungal, and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₆N₂O₂S, with a molecular weight of 308.42 g/mol. The compound's structure enhances its lipophilicity due to the presence of the tert-butyl group, which may influence its biological activity and pharmacokinetic properties .
Antimicrobial Activity
Research indicates that compounds within the thiazolidinone class exhibit significant antimicrobial properties. For instance, studies have shown that related thiazolidinone derivatives possess potent antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 10.7 to 21.4 μmol/mL, demonstrating their effectiveness .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| Compound 4p | TBD | TBD |
Note: TBD = To Be Determined
Antifungal Activity
In addition to antibacterial properties, thiazolidinones have shown promising antifungal activity against species such as Candida albicans. Some derivatives have been reported to exhibit comparable efficacy to standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds in this class have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For example, one study reported IC₅₀ values as low as 0.31 µM for certain derivatives against the HT-29 colorectal cancer cell line .
Table 2: Cytotoxicity of Thiazolidinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | HT-29 | TBD |
| Compound X | MCF-7 | 0.45 |
| Compound Y | A549 | 0.53 |
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis pathways. It has been observed to modulate the p53 signaling pathway, which plays a crucial role in regulating the cell cycle and inducing apoptosis in cancer cells .
Case Studies
Several case studies highlight the efficacy of thiazolidinone derivatives:
- Case Study on Antimicrobial Efficacy : A series of synthesized thiazolidinones were tested against a panel of bacterial strains, showing significant inhibition of growth compared to control groups.
- Case Study on Anticancer Activity : A derivative was evaluated for its effect on HT-29 cells, resulting in a substantial reduction in cell viability at low concentrations.
Q & A
Basic: What are the optimal synthetic routes for 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide, and how can reaction yields be maximized?
Methodological Answer:
The synthesis typically involves coupling 4-tert-butylbenzoyl chloride with a thiazolidinone precursor. Key steps include:
- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the benzoyl chloride and the thiazolidinone amine group.
- Sulfanylidene introduction : React the intermediate with sulfurizing agents (e.g., Lawesson’s reagent) under anhydrous conditions.
- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yields >70% are achievable with strict control of moisture and temperature (25–40°C) .
Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of the thiazolidinone ring?
Methodological Answer:
Single-crystal X-ray diffraction is critical for resolving structural ambiguities. For example:
- Disorder modeling : If the thiazolidinone ring exhibits conformational flexibility, use SHELXL to refine disordered atoms with occupancy factors.
- Data parameters : Aim for a low R factor (<0.05) and high data-to-parameter ratio (>15:1) to ensure reliability. Studies on analogous compounds (e.g., 4-methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide) achieved mean C–C bond deviations of 0.004 Å using this approach .
Basic: What spectroscopic techniques are most effective for characterizing the sulfanylidene moiety?
Methodological Answer:
- IR spectroscopy : The C=S stretch in the sulfanylidene group appears at 1150–1250 cm⁻¹, distinguishable from C=O (1650–1750 cm⁻¹).
- NMR : The thione sulfur induces deshielding, shifting adjacent protons (e.g., H-3 of the thiazolidinone ring) to δ 4.5–5.5 ppm in ¹H NMR. ¹³C NMR shows the C=S carbon at ~200 ppm.
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the tert-butyl group in bioactivity?
Methodological Answer:
- Comparative synthesis : Synthesize analogs replacing tert-butyl with smaller (methyl) or bulkier (cycloheptyl) groups.
- Biological assays : Test analogs against target enzymes (e.g., bacterial PPTases) to correlate substituent size with inhibitory potency. For example, bulkier groups may enhance hydrophobic interactions in enzyme pockets, as seen in studies of similar benzamide derivatives .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities based on van der Waals interactions and steric effects .
Basic: What precautions are necessary for handling sulfur-containing intermediates during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile sulfurizing agents (e.g., H₂S byproducts).
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Contaminated gloves must be disposed of as hazardous waste.
- Waste disposal : Neutralize sulfur-containing residues with oxidizing agents (e.g., NaOCl) before disposal .
Advanced: How can conflicting data from crystallography and NMR regarding ring puckering be reconciled?
Methodological Answer:
- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides a static snapshot. Use variable-temperature NMR to detect ring-flipping (e.g., coalescence of proton signals at elevated temperatures).
- DFT calculations : Compare experimental data with theoretical conformational energies (Gaussian 09, B3LYP/6-31G* level) to identify energetically favorable puckering modes. For example, studies on N-(3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide showed a 0.3 kcal/mol preference for the envelope conformation .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Binary mixtures : Use ethanol/water (7:3 v/v) or dichloromethane/hexane (1:2 v/v) for slow crystallization.
- Temperature gradient : Dissolve the crude product at 50°C, then cool to 4°C overnight. This method yielded crystals suitable for X-ray analysis in studies of related thiazolidinones .
Advanced: How can time-resolved spectroscopy elucidate the compound’s photostability?
Methodological Answer:
- UV-Vis kinetics : Monitor absorbance changes at λₘₐₓ (~280 nm for benzamide) under UV irradiation (e.g., 254 nm).
- Quantum yield calculation : Compare degradation rates with a reference compound (e.g., azobenzene) to determine photolysis efficiency.
- Mechanistic insight : Use LC-MS to identify photodegradation products (e.g., sulfoxide or sulfone derivatives) .
Basic: What chromatographic methods separate this compound from byproducts with similar polarity?
Methodological Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile (20% → 60%) in 0.1% trifluoroacetic acid over 30 min. Retention time typically 12–15 min.
- TLC : Silica gel plates with ethyl acetate/hexane (1:1); Rf ≈ 0.4. Visualize under UV 254 nm or with iodine staining .
Advanced: How can in silico methods predict the compound’s metabolic stability?
Methodological Answer:
- Metabolite prediction : Use software like MetaSite to identify susceptible sites (e.g., sulfur oxidation or tert-butyl hydroxylation).
- CYP450 docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict clearance rates. For example, the tert-butyl group may reduce metabolic liability compared to methyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
